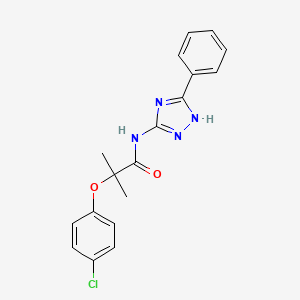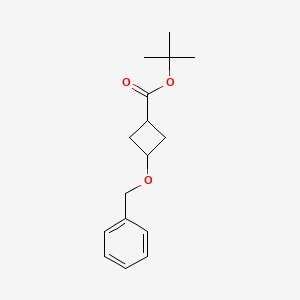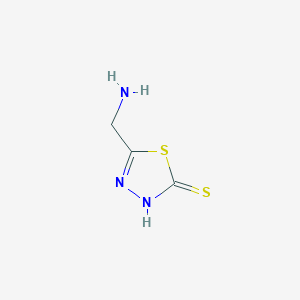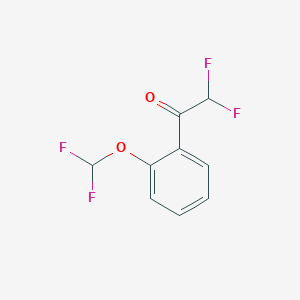![molecular formula C14H23NO4 B13586477 1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B13586477.png)
1-(tert-Butoxycarbonyl)octahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is a compound with significant importance in organic chemistry. It is characterized by its complex structure, which includes a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid typically involves the protection of amines using the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of di-tert-butyl dicarbonate and appropriate bases ensures efficient production of the Boc-protected compound.
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc group, yielding the free amine.
Substitution: The Boc group can be selectively cleaved in the presence of other protecting groups using reagents like AlCl3.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogenation (H2/Ni) or chemical reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Boc deprotection can be performed using trifluoroacetic acid (TFA) in dichloromethane or HCl in methanol.
Major Products: The major products formed from these reactions include the free amine after Boc deprotection and various oxidized or reduced derivatives depending on the reaction conditions.
Scientific Research Applications
1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of drugs and therapeutic agents by protecting functional groups during synthesis.
Industry: The compound is used in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid involves the protection of amine groups. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, allowing for selective deprotection. This selective cleavage is crucial in multi-step synthesis processes where different functional groups need to be protected and deprotected at various stages .
Comparison with Similar Compounds
1-[(benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid: This compound also contains a Boc protecting group and is used in similar applications.
1-(Boc-amino)cyclopropanecarboxylic acid: Another Boc-protected compound used in organic synthesis.
Uniqueness: 1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4a-carboxylic acid is unique due to its specific structure, which includes a cyclopenta[b]pyridine ring system. This structure provides distinct reactivity and stability compared to other Boc-protected compounds, making it valuable in specific synthetic applications.
Properties
Molecular Formula |
C14H23NO4 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-9-5-8-14(11(16)17)7-4-6-10(14)15/h10H,4-9H2,1-3H3,(H,16,17) |
InChI Key |
GHFOICWXQRFLQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1CCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


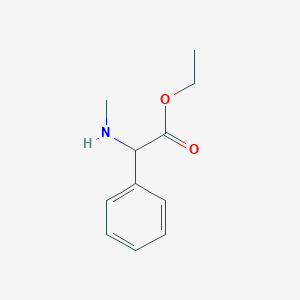
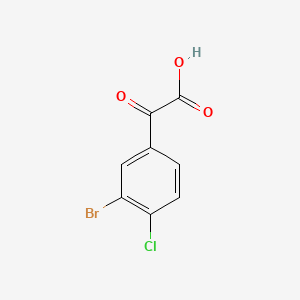
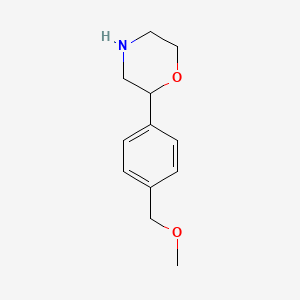
![2,2-Difluoro-2-[3-fluoro-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B13586414.png)
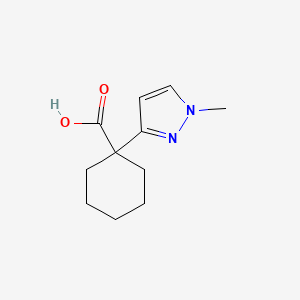
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanoldihydrochloride](/img/structure/B13586424.png)
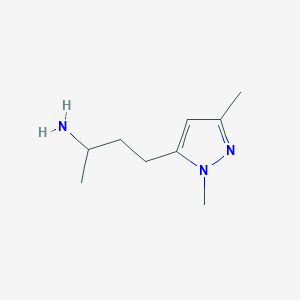


![7-methyl-3H,4H-thieno[3,4-d]pyrimidin-4-one](/img/structure/B13586447.png)
